BenchChemオンラインストアへようこそ!

(4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Lipophilicity Membrane permeability CNS drug design

The compound (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797737-13-3) is a heterocyclic organic molecule comprising a 1,4-thiazepane core substituted with a phenyl group at the 7-position and a 4-(1H-pyrrol-1-yl)benzoyl group at the 4-position. It is classified as a small-molecule synthetic building block, predominantly supplied for early-stage drug discovery and chemical biology research.

Molecular Formula C22H22N2OS
Molecular Weight 362.49
CAS No. 1797737-13-3
Cat. No. B2473890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
CAS1797737-13-3
Molecular FormulaC22H22N2OS
Molecular Weight362.49
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C22H22N2OS/c25-22(19-8-10-20(11-9-19)23-13-4-5-14-23)24-15-12-21(26-17-16-24)18-6-2-1-3-7-18/h1-11,13-14,21H,12,15-17H2
InChIKeyPTRLVIXSBVLBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797737-13-3: (4-(1H-Pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone – Structural Identity and Procurement Classification


The compound (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797737-13-3) is a heterocyclic organic molecule comprising a 1,4-thiazepane core substituted with a phenyl group at the 7-position and a 4-(1H-pyrrol-1-yl)benzoyl group at the 4-position [1]. It is classified as a small-molecule synthetic building block, predominantly supplied for early-stage drug discovery and chemical biology research . Its computed physicochemical profile includes a molecular weight of 362.5 g/mol, an XLogP3 of 4.1, a topological polar surface area (TPSA) of 50.5 Ų, two hydrogen-bond acceptors, three rotatable bonds, and zero hydrogen-bond donors [1].

Why Closely Related 1,4-Thiazepane Analogs Cannot Be Interchanged for (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone


Despite sharing the 1,4-thiazepane scaffold, subtle substituent variations at the benzoyl and 7-aryl positions produce substantial differences in computed physicochemical properties that directly impact permeability, solubility, and molecular interactions [1][2][3]. The target compound’s specific combination of a 4-(1H-pyrrol-1-yl)benzoyl amide and a 7-phenyl group yields a lipophilicity (XLogP3 = 4.1) and TPSA (50.5 Ų) that are distinct from its closest analogs, thereby precluding simple interchange without risk of altered pharmacokinetic behavior or assay readout [1]. These quantitative property differences form the basis for evidence-based compound selection.

Quantitative Differentiation Evidence for (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone Against Its Immediate Analogs


Elevated Computed Lipophilicity (XLogP3 = 4.1) Versus Direct Analogs Lacking the Pyrrol-1-yl Substituent or Containing a Thiophene Ring

The target compound exhibits an XLogP3 of 4.1, compared to 3.7 for phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone (lacks the pyrrol-1-yl group) and 3.8 for the thiophene analog (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone [1][2][3]. This 0.4 logP unit increase over the phenyl analog and 0.3 logP unit increase over the thiophene analog may enhance passive membrane permeation and central nervous system (CNS) penetration potential.

Lipophilicity Membrane permeability CNS drug design

Optimal Topological Polar Surface Area (TPSA = 50.5 Ų) for Balancing Passive Permeability and Solubility Compared to Closest Analogs

The target compound has a TPSA of 50.5 Ų, which lies between the phenyl analog (45.6 Ų) and the thiophene analog (78.8 Ų) [1][2][3]. A TPSA < 60 Ų is often associated with favorable CNS penetration, while values > 60 Ų tend to restrict brain exposure [1]. The target's intermediate TPSA potentially preserves blood-brain barrier permeability better than the thiophene analog while maintaining marginally higher solubility than the phenyl analog.

Topological polar surface area Oral bioavailability CNS penetration

Reduced Hydrogen-Bond Acceptor Count (HBA = 2) – Potential Metabolic and Selectivity Advantage Relative to Thiophene Analog

The target compound possesses 2 hydrogen-bond acceptors, identical to the phenyl analog but one fewer than the thiophene analog (HBA = 3) [1][2][3]. Lower HBA count is correlated with reduced metabolic oxidation (e.g., CYP-mediated) and may decrease the propensity for off-target interactions involving hydrogen-bonding networks [1]. This distinction is particularly relevant when selecting compounds for ADME-Tox profiling panels.

Hydrogen-bond acceptor count Metabolic stability Selectivity

Evidence-Driven Application Scenarios for (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone


CNS-Targeted Screening Library Enrichment

With a computed XLogP3 of 4.1 and TPSA of 50.5 Ų [1], the compound falls within the favorable property space for blood-brain barrier penetration. It can be prioritized for inclusion in focused CNS screening libraries where passive permeability and moderate lipophilicity are design prerequisites.

Fragment-to-Lead Chemistry with Optimized Physicochemical Profile

The balanced combination of two hydrogen-bond acceptors and three rotatable bonds [1] supports ligand efficiency optimization. Medicinal chemists can use this scaffold to explore structure-activity relationships (SAR) while maintaining drug-like physicochemical parameters.

Selective Kinase or iNOS Inhibitor Development Programs

The 1,4-thiazepane class has demonstrated potent inhibition of inducible nitric oxide synthase (iNOS) with IC₅₀ values as low as 0.19 µM for optimized analogs [2]. The target compound's distinctive pyrrol-1-ylbenzoyl substitution may confer selectivity advantages that warrant experimental evaluation in kinase or iNOS assays.

Procurement for Consistent Supply-Dependent Research

Offered at ≥95% purity by multiple commercial vendors (e.g., Chemenu catalog CM911496) , the compound ensures batch-to-batch reproducibility crucial for SAR studies and assay validation, reducing the procurement risk associated with less accessible analogs.

Quote Request

Request a Quote for (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.